(6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen with a metal (such as lithium or magnesium) followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange via directed ortho-metallation followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to facilitate the borylation of C-H or C-F bonds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Produces boronic esters or acids.
Reduction: Can yield alcohols or other reduced forms.
Substitution: Results in various substituted pyridine derivatives.
Scientific Research Applications
(6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
- (6-(Pyrrolidin-3-yl)pyridin-2-yl)boronic acid
- (6-(Pyrrolidin-3-yl)pyridin-4-yl)boronic acid
- (6-(Pyrrolidin-3-yl)pyrimidin-3-yl)boronic acid
Comparison: (6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties . Compared to its analogs, this compound may exhibit different selectivity and potency in biological assays .
Properties
Molecular Formula |
C9H13BN2O2 |
---|---|
Molecular Weight |
192.03 g/mol |
IUPAC Name |
(6-pyrrolidin-3-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11,13-14H,3-5H2 |
InChI Key |
JQOFYVYCFFWBBG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C2CCNC2)(O)O |
Origin of Product |
United States |
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